
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining a tetrahydronaphthalene moiety with an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.
Indole Ring Construction: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Aldehyde Functionalization: The final step involves the introduction of the aldehyde group at the 3-position of the indole ring. This can be done using Vilsmeier-Haack reaction, where the indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs and their metabolites.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole ring.
Mechanism of Action
The mechanism by which 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylic acid
- 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-methanol
- 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides a reactive site for further chemical modifications
Biological Activity
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.35 g/mol. The structure features an indole moiety attached to a tetrahydronaphthalene group with an aldehyde functional group at the 3-position of the indole.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:
These findings indicate that the compound can inhibit the proliferation of rapidly dividing cancer cells effectively.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
The low MIC against MRSA suggests strong antibacterial potential, making it a candidate for further development as an antibiotic.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages:
These results suggest that this compound may be useful in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Mechanism : A study focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
- Antimicrobial Efficacy : A comparative study showed that among several synthesized indole derivatives, this particular compound displayed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- In Silico Studies : Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell proliferation and bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (as seen in analogous indole derivatives) . Key parameters include:
- Temperature : 50–60°C for 3–5 hours.
- Reagents : Anhydrous DMF and POCl₃ (1.1 equiv) as formylating agents.
- Workup : Neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate).
Yield optimization requires careful stoichiometric control of POCl₃ to avoid side reactions. For example, excess POCl₃ may lead to over-formylation or decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (≥97% as per industrial standards) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the indole C3-carbaldehyde and tetrahydronaphthalene substituents. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₁₉NO: 289.1467) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formylation of the indole ring at the C3 position?
- Methodological Answer : The C3 position is electronically activated due to the indole’s electron-rich π-system. Computational studies (e.g., DFT calculations) show that electrophilic attack at C3 is favored over C2 or C4 due to lower activation energy . Experimental validation involves synthesizing analogs (e.g., 5-nitro or 6-iodo derivatives) and comparing reaction rates .
Q. How do steric and electronic effects of the tetrahydronaphthalene substituent influence biological activity?
- Methodological Answer :
- Steric Effects : The tetrahydronaphthalene group may hinder binding to enzymatic pockets. Compare activity with smaller (e.g., phenyl) or bulkier (e.g., cyclohepta[b]thiophene) analogs .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) reduce activity in cytotoxicity assays, as shown in β-carboline derivatives .
- Assay Design : Use MTT assays (e.g., A549 or HeLa cells) to quantify IC₅₀ values and correlate with substituent properties .
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting (e.g., for C2-CHO vs. C3-CHO), use NOE experiments or 2D-COSY to assign signals .
- Cross-Validation : Compare with published data for analogs (e.g., 2-chloro-1H-indole-3-carbaldehyde, δ 10.1 ppm for CHO) .
- X-ray Crystallography : Resolve ambiguities by crystallizing derivatives (e.g., 2-furyl analogs) to confirm bond lengths and angles .
Q. Key Considerations for Experimental Design
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency but may complicate purification .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate reactions without side products .
- Scale-Up Challenges : Column chromatography is impractical for >10g scales; switch to recrystallization (e.g., ethyl acetate/hexane) .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12,20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCYSFEOYJREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(C4=CC=CC=C4N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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